molecular formula C9H9FN2O B13836493 6-Fluoro-7-methoxy-3-methyl-1H-indazole

6-Fluoro-7-methoxy-3-methyl-1H-indazole

Cat. No.: B13836493
M. Wt: 180.18 g/mol
InChI Key: UYQHGZZAINAHKV-UHFFFAOYSA-N
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Description

6-Fluoro-7-methoxy-3-methyl-1H-indazole is a heterocyclic compound belonging to the indazole family. Indazoles are known for their diverse biological activities and are often used as core structures in medicinal chemistry. This particular compound features a fluorine atom at the 6th position, a methoxy group at the 7th position, and a methyl group at the 3rd position on the indazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-7-methoxy-3-methyl-1H-indazole can be achieved through various methods, including transition metal-catalyzed reactions and reductive cyclization reactions. One common approach involves the cyclization of ortho-substituted benzylidenehydrazines using ortho-substituted benzaldehydes as starting materials . Another method includes the use of Cu(OAc)2-catalyzed reactions to form N-N bonds in DMSO under an O2 atmosphere .

Industrial Production Methods

Industrial production of this compound typically involves optimized synthetic schemes that ensure high yields and minimal byproducts. Metal-catalyzed synthesis is preferred due to its efficiency and the ability to produce good to excellent yields .

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-7-methoxy-3-methyl-1H-indazole undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Halogenation, nitration, and sulfonation are typical substitution reactions for this compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

6-Fluoro-7-methoxy-3-methyl-1H-indazole has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 6-Fluoro-7-methoxy-3-methyl-1H-indazole involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or modulator of certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Fluoro-7-methoxy-3-methyl-1H-indazole is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both fluorine and methoxy groups can enhance its stability and interaction with biological targets .

Properties

Molecular Formula

C9H9FN2O

Molecular Weight

180.18 g/mol

IUPAC Name

6-fluoro-7-methoxy-3-methyl-2H-indazole

InChI

InChI=1S/C9H9FN2O/c1-5-6-3-4-7(10)9(13-2)8(6)12-11-5/h3-4H,1-2H3,(H,11,12)

InChI Key

UYQHGZZAINAHKV-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=CC(=C(C2=NN1)OC)F

Origin of Product

United States

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